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Compound of Interest

Compound Name: Phenoxyacetonitrile

Cat. No.: B046853

For Researchers, Scientists, and Drug Development Professionals

Aryloxyacetamides are a significant class of compounds in medicinal chemistry and drug
discovery, with a wide range of biological activities. Phenoxyacetonitrile serves as a crucial
intermediate in the synthesis of these valuable molecules. This document provides detailed
application notes and protocols for the synthesis of aryloxyacetamides, with a focus on the role
of phenoxyacetonitrile. The methodologies presented are based on recent, metal-free, and
environmentally friendly approaches.

Introduction

Aryloxyacetamides are traditionally synthesized via the Williamson ether synthesis, which often
requires harsh conditions and the use of organic solvents. More recent advancements have
focused on greener and more efficient methods. One such method involves the in-situ
generation and subsequent hydration of phenoxyacetonitrile. This intermediate can be
formed and then converted to the desired aryloxyacetamide in a one-pot reaction, or it can be
synthesized and isolated before being hydrated in a separate step.

The protocols outlined below detail a novel, metal-catalyst-free synthesis of aryloxyacetamides
from arylboronic acids and 2-bromoacetonitrile, where phenoxyacetonitrile is a key
intermediate.[1][2][3] This method, promoted by alkaline solutions of hydrogen peroxide, offers
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several advantages, including being environmentally friendly, having a short reaction time, and
being compatible with a variety of sensitive functional groups.[1][2][3]

Synthesis of Phenoxyacetonitrile (Intermediate)

A key step in the synthesis of aryloxyacetamides is the formation of the phenoxyacetonitrile
intermediate. While this intermediate is often generated in situ, it can be isolated. A control
experiment in a recent study demonstrated that when the one-pot synthesis of
aryloxyacetamides is performed in dimethylformamide (DMF) instead of water, the
phenoxyacetonitrile intermediate can be isolated in good yield.[1][2][3]

Experimental Protocol: Synthesis of Phenoxyacetonitrile

This protocol is adapted from the control experiment described by Guo et al. (2023).
Materials:

e Phenylboronic acid

e 2-Bromoacetonitrile

e Sodium hydroxide (NaOH)

e Hydrogen peroxide (H202, 30% aq.)
e Dimethylformamide (DMF)

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate

» Round-bottom flask

e Magnetic stirrer and stir bar

o Heating mantle or oil bath
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Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask, add phenylboronic acid (0.5 mmol), 2-bromoacetonitrile (0.7 mmol),
sodium hydroxide (1.3 mmol), and DMF (3 mL).

Add hydrogen peroxide (30% aqg., 0.08 mL) to the mixture.

Stir the reaction mixture at 80°C for 4 hours.

After the reaction is complete, allow the mixture to cool to room temperature.

Extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude
phenoxyacetonitrile.

The crude product can be purified by column chromatography on silica gel.

Expected Yield:

Approximately 74% isolated yield.[1][2]

One-Pot Synthesis of Aryloxyacetamides via
Phenoxyacetonitrile Intermediate

This protocol describes an efficient one-pot synthesis of aryloxyacetamides from arylboronic

acids and 2-bromoacetonitrile in water, proceeding through a phenoxyacetonitrile
intermediate.[1][2][3]

Experimental Workflow
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Reaction Setup

Arylboronic Acid (0.5 mmol) 2-Bromoacetonitrile (0.7 mmol) NaOH (1.3 mmol) H20 (3mL)
Reaction
Y
Add H202 (30% aq., 0.08 mL) .

Stir at 80°C for 4h

Cool to Room Temperature
Extract with Ethyl Acetate
Wash with Brine
Dry over Na2SO4
Concentrate
Purify by Column Chromatography

y

Final Aryloxyacetamide Product

Click to download full resolution via product page

Caption: One-pot synthesis workflow for aryloxyacetamides.
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Experimental Protocol: One-Pot Synthesis

Materials:

Arylboronic acid (0.5 mmol)

e 2-Bromoacetonitrile (0.7 mmol)

e Sodium hydroxide (NaOH) (1.3 mmol)

e Hydrogen peroxide (H202, 30% aq.) (0.08 mL)

o Water (3 mL)

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate

e Round-bottom flask

e Magnetic stirrer and stir bar

e Heating mantle or oil bath

e Separatory funnel

« Rotary evaporator

Silica gel for column chromatography
Procedure:

 In a round-bottom flask, combine the arylboronic acid (0.5 mmol), 2-bromoacetonitrile (0.7
mmol), sodium hydroxide (1.3 mmol), and water (3 mL).

 To this mixture, add 30% aqueous hydrogen peroxide (0.08 mL).
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» Heat the reaction mixture to 80°C and stir for 4 hours in the air.
e Upon completion, cool the reaction to room temperature.

o Extract the aqueous mixture with ethyl acetate.

e Wash the combined organic layers with brine.

» Dry the organic layer over anhydrous sodium sulfate and filter.
* Remove the solvent under reduced pressure.

» Purify the resulting crude product by column chromatography on silica gel to yield the pure
aryloxyacetamide.

Reaction Mechanism

The reaction proceeds through a plausible tandem mechanism.[1][2]

H202

Arylboronic Acid H202, NaOH Sodium Phenolate | + BrCH2CN
Phenoxyacetonitrile
- (Intermediate D) + HOO-
BrCH2CN T
Peroxycarboximidic Acid |+ H202 .
" Aryloxyacetamide
HOO- (Intermediate E)

Click to download full resolution via product page
Caption: Plausible reaction mechanism.

Initially, the arylboronic acid undergoes ipso-hydroxylation in the presence of hydrogen
peroxide and sodium hydroxide to form a sodium phenolate.[1][2] This phenolate then reacts
with 2-bromoacetonitrile to produce the key intermediate, phenoxyacetonitrile (D).[1][2]

Subsequently, the hydroperoxide anion (HOO™), generated from hydrogen peroxide in the
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alkaline medium, performs a nucleophilic attack on the nitrile carbon of the
phenoxyacetonitrile.[1][2] This leads to the formation of a peroxycarboximidic acid
intermediate (E), which then rapidly reacts with another molecule of hydrogen peroxide to yield
the final aryloxyacetamide product.[1][2]

Quantitative Data

The one-pot synthesis method provides moderate to good yields for a variety of substituted
aryloxyacetamides.[2]
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Entry R* R? R3 Product Yield (%)
2-

1 H H H phenoxyacet 82
amide
2-(4-

2 4-F H H fluorophenox 88

y)acetamide

2-(4-
3 4-Cl H H chlorophenox 90

y)acetamide

2-(4-
4 4-Br H H bromophenox 85

y)acetamide

2-(p-
5 4-CHs H H tolyloxy)aceta 75
mide
2-(4-
methoxyphen
6 4-OCHs H H 78

oxy)acetamid

e

2-(2-
7 2-F H H fluorophenox 80

y)acetamide

2-(2-
8 2-Cl H H chlorophenox 85

y)acetamide

2-(2,4-
) dichlorophen
9 2,4-diCl H H _ 86
oxy)acetamid

e

10 3-F H H 2-(3- 83

fluorophenox
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y)acetamide

Reaction conditions: Arylboronic acid (0.5 mmol), 2-bromoacetonitrile (0.7 mmol), NaOH (1.3
mmol), H202 (30% ag., 0.08 mL), H20 (3 mL) at 80°C for 4 h. Yields are for isolated products.

[2]

Conclusion

Phenoxyacetonitrile is a pivotal intermediate in the modern, efficient, and environmentally
conscious synthesis of aryloxyacetamides. The protocols provided herein, based on a metal-
free, one-pot reaction in water, offer a practical and advantageous alternative to traditional
methods. These procedures are well-suited for researchers and professionals in the field of
drug development, providing a reliable pathway to a diverse range of aryloxyacetamide
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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